molecular formula C28H30O2 B14254754 2,4,6-Triphenylhexyl 2-methylprop-2-enoate CAS No. 403984-66-7

2,4,6-Triphenylhexyl 2-methylprop-2-enoate

Katalognummer: B14254754
CAS-Nummer: 403984-66-7
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: IZZNJZXBEFSBSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triphenylhexyl 2-methylprop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three phenyl groups attached to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate typically involves the esterification of 2,4,6-triphenylhexanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triphenylhexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,4,6-Triphenylhexyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Triphenylhexanol: The alcohol precursor used in the synthesis of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate.

    2-Methylprop-2-enoic acid: The acid component used in the esterification reaction.

    Triphenylmethane derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

403984-66-7

Molekularformel

C28H30O2

Molekulargewicht

398.5 g/mol

IUPAC-Name

2,4,6-triphenylhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C28H30O2/c1-22(2)28(29)30-21-27(25-16-10-5-11-17-25)20-26(24-14-8-4-9-15-24)19-18-23-12-6-3-7-13-23/h3-17,26-27H,1,18-21H2,2H3

InChI-Schlüssel

IZZNJZXBEFSBSL-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.